Cas no 85157-21-7 (2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid)
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
- 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
- 2-(7-amino-2-oxochromen-4-yl)acetic acid
- 7-AMINO-4-CARBOXYMETHYL COUMARIN
- 2-(7-aminocoumarin-4-yl)acetic acid
- 7-amino-4-coumarinyl-acetic acid
- 7-aminocoumarin-4-acetic acid
- 7-Amino-4-carboxymethylcoumarin
- 2H-1-Benzopyran-4-acetic acid, 7-amino-2-oxo-
- 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid
- PubChem13233
- ZB1488
- ZB1408
- VZ30873
- EN002700
- ST2409356
- AX8160257
- AB002701
- 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid (ACI)
- (7-Amino-2-oxo-2H-chromen-4-yl)aceticacid
- MFCD13185880
- SCHEMBL1575213
- CS-W005187
- 2-(7-amino-2-oxo-chromen-4-yl)acetic acid
- AKOS005266735
- (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid
- DB-076265
- DTXSID10476510
- 2-(7-amino-2-oxo-2H-chromen-4-yl)aceticacid
- (7-AMINO-2-OXOCHROMEN-4-YL)ACETIC ACID
- 85157-21-7
- 7-?Amino-?2-?oxo-2H-?1-?benzopyran-?4-?acetic acid
- AC-26504
- J-501703
- GS-3920
- 1ST164136
-
- MDL: MFCD13185880
- Inchi: 1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14)
- InChI Key: BPASMQQUFOLZCT-UHFFFAOYSA-N
- SMILES: O=C1C=C(CC(O)=O)C2C(=CC(=CC=2)N)O1
Computed Properties
- Exact Mass: 219.05300
- Monoisotopic Mass: 219.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 89.6
Experimental Properties
- Color/Form: No data available
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 521.3±50.0 °C at 760 mmHg
- Flash Point: 269.1±30.1 °C
- Refractive Index: 1.655
- PSA: 93.53000
- LogP: 1.58350
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Storage temperature 2-8 ℃
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-250mg |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 250mg |
325CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-5g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 5g |
2900.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-1g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 1g |
781.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-100mg |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 100mg |
120CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A848324-1g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 1g |
846.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-200mg |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 200mg |
212.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JZ304-50mg |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 50mg |
75.0CNY | 2021-08-04 | |
| Chemenu | CM162575-1g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 1g |
$143 | 2021-08-05 | |
| Chemenu | CM162575-5g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 5g |
$393 | 2021-08-05 | |
| Chemenu | CM162575-10g |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid |
85157-21-7 | 97% | 10g |
$673 | 2021-08-05 |
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Production Method
Production Method 1
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Water ; cooled; rt
Production Method 2
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Production Method 3
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; overnight, rt
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 2 h, reflux; reflux → 0 °C
1.5 Reagents: Sulfuric acid ; pH 2
Production Method 4
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2, cooled
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sulfuric acid
Production Method 8
1.2 Reagents: Sulfuric acid ; pH 2, 0 °C
Production Method 9
1.2 Reagents: Acetic acid , Sulfuric acid
1.3 Reagents: Ammonium hydroxide Solvents: Water
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Production Method 13
1.2 Reagents: Sulfuric acid ; pH 2
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Raw materials
- 3-Ethyloxycarbonylaminophenol
- 2-[7-(ethoxycarbonylamino)-2-oxochromen-4-yl]acetic acid
- ethyl 7-N-(carbethoxy)aminocoumarin-4-acetate
- Citric acid
- Diethyl 3-oxopentanedioate
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Preparation Products
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Suppliers
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
Introduction to 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7)
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid, also known by its CAS number 85157-21-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of chromone, a class of natural products with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid make it an attractive candidate for the development of novel therapeutic agents.
The chemical structure of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid consists of a chromone core with an amino group at the 7-position and an acetic acid moiety at the 4-position. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The chromone scaffold is known for its ability to interact with various biological targets, such as enzymes, receptors, and DNA. The presence of the amino group and the carboxylic acid group provides additional functional groups that can be modified to enhance the compound's pharmacological profile.
Recent studies have highlighted the potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been investigated for its antiviral activity. A study in the Virology Journal demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for the development of antiviral drugs.
The anticancer potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been explored in preclinical studies. Research published in the Cancer Letters reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
The pharmacokinetic properties of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid have been studied to assess its suitability for drug development. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Additionally, it has been found to have low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7) is a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to uncover new applications and optimize its use in clinical settings.
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